molecular formula C21H18O8 B562247 Daunomycinone-13C,d3 CAS No. 1217837-48-3

Daunomycinone-13C,d3

Cat. No. B562247
CAS RN: 1217837-48-3
M. Wt: 402.378
InChI Key: YOFDHOWPGULAQF-AAHWPTGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daunomycinone-13C,d3 (D-13C,d3) is a synthetic derivative of the natural product daunomycinone. It is a polycyclic aromatic hydrocarbon that has been modified to contain 13C and d3 isotopes. This unique molecular structure has enabled its use in a variety of scientific research applications.

Scientific Research Applications

Daunomycinone-13C,d3 has a variety of scientific research applications. It has been used in the study of drug metabolism, as it can be used to label drugs and metabolites in order to track their movement through the body. It has also been used to study the mechanism of action of drugs, as it can be used to label drug molecules and their metabolites in order to observe their interaction with cellular components. Additionally, it has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of Daunomycinone-13C,d3 is not fully understood. However, it is believed to act as a substrate for enzymes involved in drug metabolism, as well as a ligand for proteins and other biomolecules. It is also believed to interact with cellular components, such as DNA and RNA, in a manner that influences the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Daunomycinone-13C,d3 are not fully understood. However, it is believed to have an effect on drug metabolism, as it can be used to label drugs and their metabolites. Additionally, it is believed to interact with cellular components, such as DNA and RNA, in a manner that influences the expression of genes.

Advantages and Limitations for Lab Experiments

The main advantage of using Daunomycinone-13C,d3 in lab experiments is its ability to label drugs and metabolites, allowing for the tracking of their movement through the body. Additionally, it is relatively easy to synthesize, making it a cost-effective alternative to other labeling techniques. However, there are some limitations, such as its limited availability and the difficulty of incorporating it into existing drug molecules.

Future Directions

The future of Daunomycinone-13C,d3 is promising. It has the potential to be used in a variety of scientific research applications, such as drug metabolism, drug mechanism of action, and protein structure and function. Additionally, it has the potential to be used in the development of new drugs and therapeutic agents. Furthermore, it has the potential to be used in the development of new labeling techniques, such as fluorescent labeling. Finally, it has the potential to be used in the development of new diagnostic tools, such as imaging agents.

Synthesis Methods

The synthesis of Daunomycinone-13C,d3 involves the incorporation of 13C and d3 isotopes into the daunomycinone molecule. This is achieved through a multi-step process that involves the use of 13C- and d3-labeled reagents, such as 13C- and d3-labeled Grignard reagents, and the use of protecting groups. The final product is a polycyclic aromatic hydrocarbon containing 13C and d3 isotopes.

properties

IUPAC Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-AAHWPTGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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